WAY-262611
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WAY-262611 is a chemical compound recognized for its specific activity as an inhibitor of the enzyme Dickkopf-1 (DKK1), which naturally antagonizes the Wnt signaling pathway . This pathway is essential for cellular processes including proliferation, differentiation, and migration . This compound has demonstrated therapeutic effects on diseases such as osteoporosis and inflammatory bowel disease by activating the Wnt/β-catenin pathway .
生化分析
Biochemical Properties
The compound (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine interacts with the Wnt β-catenin cellular messaging system This system is crucial for various cellular processes, including cell growth, differentiation, and homeostasis
Cellular Effects
In cellular processes, (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine has been shown to influence cell function by interacting with the Wnt β-catenin pathway . This pathway plays a key role in cell signaling, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine involves its interaction with the Wnt β-catenin pathway . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression. The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
It has been observed to show a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration .
Dosage Effects in Animal Models
In animal models, the effects of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine have been observed to vary with different dosages . It has shown a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats .
Metabolic Pathways
It is known to interact with the Wnt β-catenin pathway , which is involved in various metabolic processes.
准备方法
化学反应分析
WAY-262611 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,尽管详细的反应途径没有得到广泛的记录。
还原: 涉及 this compound 的还原反应并不常见。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。这些反应形成的主要产物取决于所用试剂和条件。
科学研究应用
WAY-262611 具有广泛的科学研究应用,包括:
作用机制
相似化合物的比较
WAY-262611 在其对 DKK1 的特异性抑制和 Wnt/β-catenin 通路的激活方面是独一无二的 . 类似的化合物包括:
XAV939: 一种 tankyrase 抑制剂,可以稳定 axin 并拮抗 Wnt 信号。
IWR-1: 一种 Wnt 反应抑制剂,可以稳定 axin 并促进 β-catenin 的降解。
LGK974: 一种刺猬蛋白抑制剂,可以阻断 Wnt 配体的分泌.
这些化合物也靶向 Wnt 信号通路,但通过不同的机制,突出了 this compound 在其对 DKK1 的特异性抑制方面的独特性 .
生物活性
WAY-262611 is a small molecule inhibitor of Dickkopf-1 (DKK-1), a protein that negatively regulates the Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications in various diseases, including inflammatory bowel disease (IBD) and certain types of cancer. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for clinical use.
This compound functions primarily by inhibiting DKK-1, which facilitates the interaction between Wnt3a and LRP5, leading to the activation of the Wnt/β-catenin pathway. The inhibition of DKK-1 prevents the formation of the DKK-1-LRP5-Kremen complex, which is crucial for the negative regulation of this signaling pathway . By activating Wnt/β-catenin signaling, this compound promotes cellular proliferation and differentiation, particularly in tissues where Wnt signaling plays a vital role.
In Vitro Studies
- Cell Proliferation and Migration : In studies involving fibroblast-like synoviocytes, this compound demonstrated significant inhibition of cell migration and reduced expression levels of focal adhesion kinase (FAK), which is implicated in oncogenic processes such as migration and invasion . The compound showed IC50 values as low as 0.25 μM in sensitive cell lines, indicating potent biological activity.
- Wnt/β-Catenin Activation : Treatment with this compound resulted in increased β-catenin levels and promoter activity, as measured by luciferase assays. This effect was observed alongside an induction of myogenic markers such as MYOD1 and myogenin, highlighting its role in muscle differentiation .
- Impact on Cell Viability : In a study examining the effects on inflammatory bowel disease models, this compound was shown to ameliorate IBD symptoms by enhancing the viability of intestinal epithelial cells and reducing apoptosis induced by dextran sulfate sodium (DSS) . The compound activated the Wnt/β-catenin pathway, leading to improved epithelial repair mechanisms.
In Vivo Studies
In vivo experiments have demonstrated that this compound can decrease tumor cell viability in mouse models. Following administration, there was a statistically significant reduction in GFP-positive cells in treated mice compared to controls . However, it is important to note that while this compound activated Wnt signaling pathways and induced differentiation in vitro, it did not produce significant effects on tumor growth in primary mouse models .
Tables Summarizing Key Data
Study | Cell Line | IC50 (μM) | Effects Observed |
---|---|---|---|
RD | 0.30 | Reduced migration and proliferation | |
CW9019 | 0.25 | Induction of myogenic markers | |
Mode-k | Not specified | Amelioration of IBD symptoms |
1. Inflammatory Bowel Disease (IBD)
In a recent study focusing on IBD, researchers established a DSS-induced model to evaluate the protective effects of this compound. The results indicated that treatment led to significant improvements in histopathological outcomes and reduced apoptosis rates in intestinal epithelial cells. The activation of Wnt/β-catenin signaling was confirmed through immunohistochemical staining for Wnt3a and DKK-1 .
2. Osteosarcoma Metastasis
Another study explored the role of this compound in osteosarcoma metastasis. The findings revealed that the compound enhanced nuclear localization and transcriptional activity of β-catenin, thereby inhibiting metastatic behaviors associated with osteosarcoma cells .
属性
IUPAC Name |
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLITPHIARVDJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine interact with the Wnt signaling pathway to affect bone formation?
A1: The research paper focuses on the discovery and preclinical development of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, identified as WAY-262611. This compound acts as a "wingless agonist," meaning it activates the Wnt signaling pathway. [] The Wnt pathway, particularly its beta-catenin dependent branch, plays a crucial role in regulating bone formation. [] While the specific interaction mechanism of this compound with the Wnt pathway isn't detailed in the provided abstract, its characterization as a "wingless agonist" suggests it mimics the action of Wnt ligands. This, in turn, likely leads to the stabilization and activation of beta-catenin, a protein that regulates gene expression and ultimately promotes bone formation. The study demonstrates that this compound, when administered orally to ovariectomized rats, successfully increased the rate of trabecular bone formation in a dose-dependent manner. [] This highlights its potential as a therapeutic agent for bone disorders characterized by low bone mass or impaired bone formation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。